molecular formula C28H24N2O5 B12293619 (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester

(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester

Cat. No.: B12293619
M. Wt: 468.5 g/mol
InChI Key: BLYNQWCAFUPIDB-UHFFFAOYSA-N
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Description

(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester typically involves multiple steps, starting from simpler precursors. The key steps often include:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzoylamino group: This step usually involves the reaction of an amine with a benzoyl chloride derivative.

    Formation of the methylene group: This can be introduced via a Wittig reaction or similar methodologies.

    Esterification: The final step involves the esterification of the carboxylic acid group with diphenylmethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylene group can yield benzoylformic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit antibacterial, antifungal, or antiviral activities, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may lend themselves to applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: These compounds share a similar bicyclic structure and are known for their antibacterial properties.

    Cephalosporins: Another class of antibiotics with a similar core structure.

    Carbapenems: These compounds also feature a bicyclic core and are used as broad-spectrum antibiotics.

Uniqueness

What sets (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester apart is its specific substitution pattern and the presence of the diphenylmethyl ester group. This unique combination of features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

benzhydryl 7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22-24,27H,1,17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYNQWCAFUPIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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